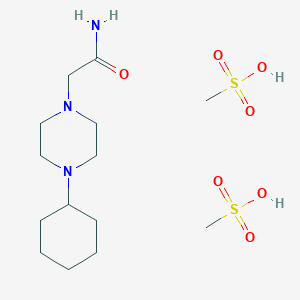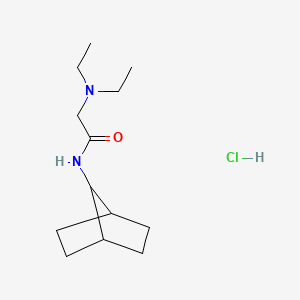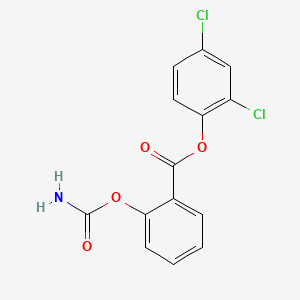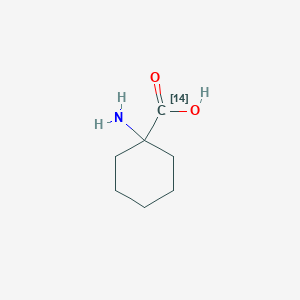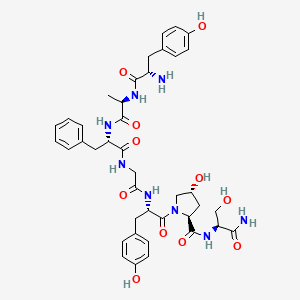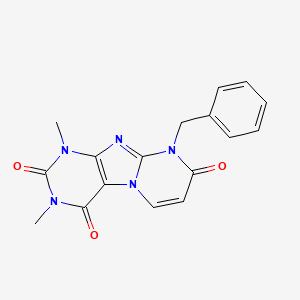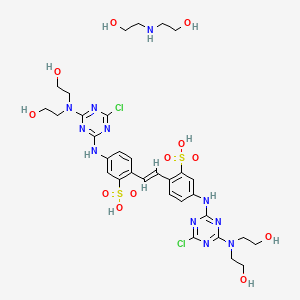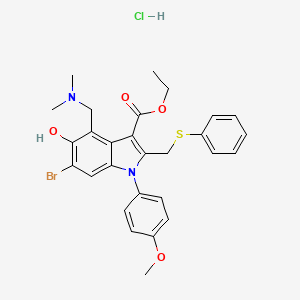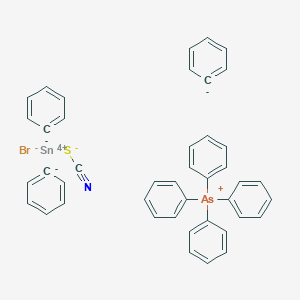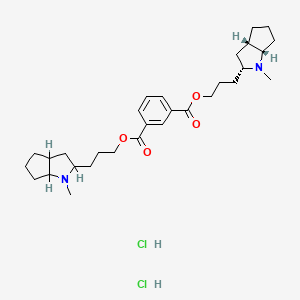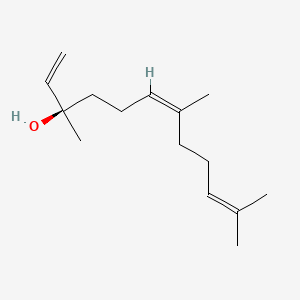
1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- is a sesquiterpene alcohol commonly known as nerolidol. It is a naturally occurring compound found in the essential oils of various plants, including ginger, jasmine, tea tree, and lemongrass. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- can be synthesized through several methods. One common approach involves the conversion of linalool to geranylacetone, followed by a series of reactions including reduction and cyclization to yield nerolidol . Another method involves the use of farnesol as a starting material, which undergoes isomerization and reduction to produce nerolidol .
Industrial Production Methods
Industrial production of 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- typically involves the extraction of essential oils from plants rich in this compound. Steam distillation is a common technique used to isolate the essential oils, followed by fractional distillation to purify nerolidol .
Analyse Chemischer Reaktionen
Types of Reactions
1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions include various oxidized derivatives, saturated alcohols, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the formulation of fragrances, flavors, and cosmetics.
Wirkmechanismus
The mechanism of action of 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- involves its interaction with cellular membranes and enzymes. It has been shown to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, it can inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- can be compared with other similar sesquiterpene alcohols such as farnesol and bisabolol. While all these compounds share similar structural features, nerolidol is unique due to its distinct floral aroma and its broader range of biological activities .
List of Similar Compounds
- Farnesol
- Bisabolol
- Humulene
- Caryophyllene
Eigenschaften
CAS-Nummer |
132958-73-7 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
(3R,6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11-/t15-/m0/s1 |
InChI-Schlüssel |
FQTLCLSUCSAZDY-SZGZABIGSA-N |
Isomerische SMILES |
CC(=CCC/C(=C\CC[C@](C)(C=C)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


